4-Decylphenyl isothiocyanate

Description

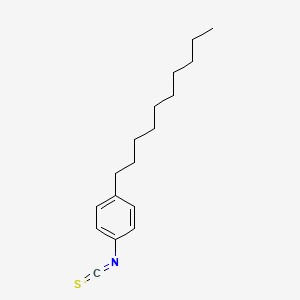

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-decyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)18-15-19/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRFMWXUZQXOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343591 | |

| Record name | 4-Decylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-54-8 | |

| Record name | 4-Decylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Decylphenyl Isothiocyanate

Established Chemical Synthesis Routes for Phenyl Isothiocyanate Derivatives

The most common and well-established method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is then decomposed using a desulfurizing agent. molbase.combeilstein-journals.org This two-step, one-pot approach is widely applicable to a variety of alkyl and aryl amines. organic-chemistry.org

The initial step is the formation of the dithiocarbamate salt from the corresponding primary amine, in this case, 4-decylaniline. This reaction is typically carried out in the presence of a base. beilstein-journals.org A variety of desulfurizing agents have been employed for the subsequent conversion of the dithiocarbamate salt to the isothiocyanate. Some of the classical reagents include thiophosgene, lead nitrate, and ethyl chloroformate. molbase.com However, due to the high toxicity of reagents like thiophosgene, alternative and safer methods have been sought. organic-chemistry.org

A widely used alternative involves tosyl chloride (TsCl) for the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.orgrsc.org This method has proven to be a facile and general protocol for preparing various alkyl- and arylisothiocyanates in good yields. rsc.org

Table 1: Established Desulfurizing Agents for Phenyl Isothiocyanate Synthesis

| Desulfurizing Agent | Starting Material | General Conditions | Advantages | Disadvantages |

| Thiophosgene (CSCl₂) | Primary Amine | Reaction with amine in the presence of a base. | High yields for a variety of amines. molbase.com | Highly toxic and requires careful handling. organic-chemistry.org |

| Carbon Disulfide (CS₂) and a Desulfurizing Agent | Primary Amine | Two-step, one-pot reaction forming a dithiocarbamate salt, followed by decomposition. | Avoids the use of thiophosgene; versatile. beilstein-journals.org | Requires a suitable desulfurizing agent. |

| Tosyl Chloride (TsCl) | Primary Amine and CS₂ | In situ generation of dithiocarbamate salt followed by decomposition with TsCl. organic-chemistry.org | Facile, general, and avoids highly toxic reagents. rsc.org | May require optimization for specific substrates. |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Primary Amine and CS₂ | Catalytic amount of DMAP or DABCO. researchgate.net | Clean workup as by-products are volatile. researchgate.net | May not be as cost-effective as other methods. |

Novel Synthetic Approaches for Aromatic Isothiocyanates

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of aromatic isothiocyanates. These novel approaches often involve new reagents, catalysts, or reaction conditions.

One innovative approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent in a one-pot, two-step procedure. Current time information in Bangalore, IN.mdpi.combohrium.comresearchgate.net This method has been successfully applied to the synthesis of a wide range of alkyl and aryl isothiocyanates with satisfactory to very good yields (25–97%). Current time information in Bangalore, IN.bohrium.comresearchgate.net The reactions can be carried out in a microwave reactor, which often leads to significantly reduced reaction times and improved yields. Current time information in Bangalore, IN.mdpi.combohrium.comresearchgate.net

Another novel method employs carbon tetrabromide as a metal-free desulfurizing agent under mild, open-air conditions. nih.gov This one-pot synthesis transforms various aromatic and aliphatic amines into isothiocyanates in moderate to excellent yields. nih.gov The use of aqueous conditions has also been explored, providing a more sustainable route. A one-pot protocol using cyanuric acid as the desulfurylation reagent in an aqueous system has been developed for the synthesis of a broad range of alkyl and aryl isothiocyanates. beilstein-journals.orgnih.gov

The direct conversion of isocyanides to isothiocyanates represents another modern strategy. This can be achieved through amine-catalyzed sulfurization using elemental sulfur, offering a sustainable pathway that avoids toxic reagents like carbon disulfide. organic-chemistry.org

Optimization of Reaction Conditions for Isothiocyanate Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired isothiocyanate while minimizing reaction times and the formation of by-products. Key parameters that are often optimized include the choice of solvent, base, temperature, and the stoichiometry of the reagents.

For instance, in the synthesis of aromatic isothiocyanates using DMT/NMM/TsO⁻, microwave irradiation at 90 °C for 3 minutes has been identified as the optimal condition for many substrates. Current time information in Bangalore, IN. The choice of base is also critical; for example, while triethylamine (B128534) (Et₃N) is commonly used, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to give better yields for certain aromatic amines. Current time information in Bangalore, IN.

In aqueous-based syntheses using cyanuric chloride (TCT) as the desulfurizing agent, the choice of solvent for the TCT solution and the pH of the reaction mixture were found to be important. beilstein-journals.org For electron-deficient arylamines, the addition of a co-solvent like DMF was necessary to achieve good conversion. beilstein-journals.org

Table 2: Optimization of Reaction Conditions for the Synthesis of Phenyl Isothiocyanate

| Entry | Desulfurizing Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | DMT/NMM/TsO⁻ | Et₃N | Dichloromethane (B109758) | 90 (MW) | 3 min | 30 Current time information in Bangalore, IN. |

| 2 | DMT/NMM/TsO⁻ | DBU | Dichloromethane | 90 (MW) | 3 min | 71 Current time information in Bangalore, IN. |

| 3 | Cyanuric Chloride | K₂CO₃ | Water/CH₂Cl₂ | 0 | 1 h | 95 nih.gov |

| 4 | Carbon Tetrabromide | DBU | Acetonitrile (B52724) | Room Temp | 5 h | 92 bohrium.com |

Scalability and Efficiency of 4-Decylphenyl Isothiocyanate Synthesis

The scalability of a synthetic route is a critical factor for the potential industrial production of this compound. A scalable synthesis should be cost-effective, high-yielding, and utilize commercially viable and safe reagents. thieme.de

One-pot procedures are generally advantageous for large-scale synthesis as they reduce the number of unit operations and minimize waste. nih.govnih.gov The one-pot synthesis of isothiocyanates from amines under aqueous conditions using cyanuric acid as the desulfurizing agent has been demonstrated to be suitable for scale-up activities. beilstein-journals.orgnih.gov For example, the synthesis of phenyl isothiocyanate was successfully scaled up to a 1.0 mole scale with convenient isolation of the product via vacuum distillation. nih.gov This suggests that a similar approach could be applied to the synthesis of this compound.

Analytical Characterization and Quantification of 4 Decylphenyl Isothiocyanate

Chromatographic Techniques for Isothiocyanate Profiling

Chromatography is the cornerstone for the separation of 4-decylphenyl isothiocyanate from other compounds that may interfere with its detection. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Due to its relatively low volatility and potential for thermal degradation, HPLC is a well-suited technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

For a hydrophobic compound like this compound, a C18 column is a standard choice for the stationary phase. The long decyl chain and the phenyl group contribute to its strong retention on such columns. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with gradient elution to ensure adequate separation and reasonable analysis times. Due to the hydrophobic nature of this compound, a higher proportion of the organic solvent is generally required for its elution.

One of the challenges in the HPLC analysis of some isothiocyanates is their potential for precipitation in aqueous mobile phases, which can lead to inaccurate quantification. To mitigate this, operating the HPLC system at an elevated temperature, for instance, 60°C, can enhance the solubility of the analyte and improve peak shape and reproducibility.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Isothiocyanates (Note: These are representative conditions and would require optimization for this compound.)

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 50% B, increase to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-60 °C |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some isothiocyanates can be analyzed directly by GC, the high boiling point of this compound may present challenges. Thermal degradation in the injector port is a potential issue for many isothiocyanates, leading to the formation of other products and inaccurate quantification.

For the GC analysis of this compound, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. A splitless injection mode is often preferred for trace analysis to maximize the transfer of the analyte onto the column. The temperature program would need to be carefully optimized, starting at a lower temperature and ramping up to a high final temperature to ensure the elution of this high-boiling-point compound.

Table 2: Hypothetical GC Parameters for this compound Analysis (Note: These parameters are based on general methods for long-chain aromatic compounds and would need to be specifically developed.)

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

Spectrometric Detection Methods (e.g., Mass Spectrometry, Diode Array Detection)

Following chromatographic separation, sensitive and selective detection is essential for the identification and quantification of this compound.

Mass Spectrometry (MS) , coupled with either HPLC (LC-MS) or GC (GC-MS), is the gold standard for the identification and quantification of isothiocyanates. MS provides molecular weight information and fragmentation patterns that are unique to the compound, allowing for highly confident identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity, especially in complex matrices. The predicted monoisotopic mass of this compound is 275.1708 g/mol . In positive ion mode electrospray ionization (ESI-MS), common adducts would include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

Diode Array Detection (DAD) , also known as a photodiode array (PDA) detector, is commonly used with HPLC. It provides UV-Vis spectra of the eluting compounds, which can aid in their identification. Aromatic isothiocyanates typically exhibit a characteristic UV absorption maximum around 240-280 nm. While not as selective as mass spectrometry, DAD is a robust and widely available detection method.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties. For isothiocyanates, derivatization can be employed to enhance detectability, improve chromatographic behavior, and increase stability.

Given that this compound already possesses a UV-active phenyl group, derivatization to enhance UV detection may not be as critical as for aliphatic isothiocyanates. However, derivatization can be beneficial for several reasons:

Increased Sensitivity in Fluorescence Detection: Reaction with a fluorescent labeling reagent could significantly lower the limits of detection.

Improved Ionization in Mass Spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in ESI-MS.

Enhanced Stability: Isothiocyanates can be reactive. Conversion to a more stable derivative can prevent degradation during sample preparation and analysis.

A common derivatization strategy for isothiocyanates involves their reaction with compounds containing a primary or secondary amine or a thiol group to form stable thiourea (B124793) or dithiocarbamate (B8719985) derivatives, respectively. Current time information in Los Angeles, CA, US. For example, reaction with ammonia (B1221849) forms a thiourea, which has a UV chromophore. Current time information in Los Angeles, CA, US. Another approach is the reaction with N-acetyl-L-cysteine, which can be particularly useful for subsequent LC-MS analysis. nih.gov

Sample Preparation and Extraction Procedures from Complex Matrices

The extraction of this compound from complex matrices, such as biological tissues, fluids, or food products, is a critical step to remove interfering substances and concentrate the analyte. The hydrophobic nature of this compound dictates the choice of extraction solvents and techniques.

Liquid-Liquid Extraction (LLE) is a common method where a water-immiscible organic solvent is used to partition the analyte from an aqueous sample. For the highly lipophilic this compound, solvents like hexane, ethyl acetate, or dichloromethane (B109758) would be effective.

Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction compared to LLE. A reversed-phase sorbent, such as C18, would be ideal for retaining this compound from an aqueous sample. After loading the sample, interfering polar compounds can be washed away, and the analyte is then eluted with a strong organic solvent.

The choice of extraction method will depend on the specific matrix. For instance, for a fatty food matrix, a preliminary lipid removal step, such as cryogenic lipid precipitation or the use of specific sorbents that retain fats, might be necessary.

Table 3: General Solid-Phase Extraction Protocol for Lipophilic Isothiocyanates (Note: This is a general guideline and requires optimization for specific sample types.)

| Step | Procedure |

| Conditioning | Pass methanol through the C18 cartridge, followed by water. |

| Loading | Load the aqueous sample onto the cartridge. |

| Washing | Wash with a weak aqueous-organic solvent mixture to remove polar interferences. |

| Elution | Elute this compound with a strong organic solvent (e.g., acetonitrile, ethyl acetate). |

| Post-Elution | Evaporate the solvent and reconstitute the residue in the initial mobile phase for analysis. |

Investigations into the Biological Activities of 4 Decylphenyl Isothiocyanate

Chemopreventive and Anticancer Potentials of Aromatic Isothiocyanates

Aromatic isothiocyanates are recognized for their significant chemopreventive properties. oup.commdpi.com Numerous studies have demonstrated that these compounds can interfere with multiple stages of carcinogenesis. frontiersin.org The anticancer effects of ITCs are attributed to various mechanisms, including the modulation of enzymes involved in carcinogen metabolism, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells. frontiersin.orgfrontiersin.org ITCs can inhibit Phase I enzymes, such as cytochrome P450, which are responsible for activating pro-carcinogens into their active, DNA-damaging forms. frontiersin.orgnih.gov Simultaneously, they can induce Phase II detoxification enzymes, which facilitate the elimination of carcinogens from the body. nih.govoregonstate.edu

The cytotoxic effects of various aromatic isothiocyanates have been demonstrated across a range of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis. For instance, phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) have shown dose-dependent inhibition of cell proliferation in human gastric cancer cell lines, with aromatic ITCs generally displaying higher potency than aliphatic ones. frontiersin.org In vitro studies have shown that PEITC can trigger apoptosis in cervical cancer cells through oxidative damage and induce cell cycle arrest in prostate cancer cells. mdpi.com Similarly, BITC is known to induce apoptosis in cancer cells through multiple mechanisms, often involving the generation of reactive oxygen species. nih.gov

The anticancer activity of several aromatic isothiocyanates has been quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Table 1: In Vitro Anticancer Activity of Aromatic Isothiocyanates

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl isothiocyanate | HepG2 (Liver) | 25.9 | japsonline.comresearchgate.net |

| 4-Methoxyphenyl isothiocyanate | MCF-7 (Breast) | 40 | japsonline.comresearchgate.net |

| Benzyl isothiocyanate | MKN45 (Gastric) | ~15 µM* | frontiersin.org |

| Phenethyl isothiocyanate | MKN45 (Gastric) | ~20 µM* | frontiersin.org |

| Phenethyl isothiocyanate | PC-3 (Prostate) | 7 µM* | mdpi.com |

| 1,2-Dichloro-4-isocyanato-benzene | MCF-7 (Breast) | 5.3 | japsonline.comresearchgate.net |

*Converted from µM to µg/mL for consistency is not feasible without molecular weights, presented as reported in the source.

The chemopreventive potential of aromatic isothiocyanates observed in vitro has been corroborated by numerous preclinical studies using animal models. oup.comnih.gov Administration of ITCs has been shown to prevent or reduce tumor development in various organs. For example, PEITC has demonstrated significant chemopreventive effects against carcinogen-induced cancers in rodent models, particularly for lung and esophageal cancers. nih.gov

In a hamster model of oral carcinogenesis induced by the chemical carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), both BITC and phenyl isothiocyanate (PhITC) showed a substantial inhibitory effect on the development of carcinomas. unirioja.es Specifically, BITC and PhITC reduced the number of induced carcinomas by 86% and 74%, respectively. unirioja.es Another study using a mouse model of prostate cancer found that a diet containing PEITC led to a reduction in tumor incidence by inhibiting the cell cycle and reducing inflammation. mdpi.com These in vivo studies support the role of aromatic ITCs as potent agents in cancer chemoprevention. oup.comunirioja.es

Anti-inflammatory Effects

Isothiocyanates are known to possess significant anti-inflammatory properties. foodandnutritionjournal.orgmdpi.com Their mechanisms of action often involve the modulation of key signaling pathways that regulate the inflammatory response. mdpi.com A central mechanism is the inhibition of the nuclear factor-κB (NF-κB) pathway. frontiersin.org NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. frontiersin.orgmdpi.com Several ITCs have been shown to prevent the activation of NF-κB, thereby downregulating the inflammatory cascade. oregonstate.edu

Another critical pathway modulated by ITCs is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgoregonstate.edu Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. mdpi.com By activating Nrf2, isothiocyanates enhance the cellular defense against oxidative stress, which is closely linked to inflammation. foodandnutritionjournal.orgoregonstate.edu For example, sulforaphane (B1684495), a well-studied aliphatic ITC, has been shown to exert anti-inflammatory effects by activating Nrf2 and inhibiting NF-κB. mdpi.com Allyl isothiocyanate (AITC) has also been reported to down-regulate inflammatory gene expression in vitro and in vivo. nih.gov While direct studies on 4-decylphenyl isothiocyanate are not available, the established anti-inflammatory actions of other aromatic ITCs, such as phenyl isothiocyanate's ability to inhibit COX-2 enzymes, suggest a similar potential. nih.gov

Antimicrobial Properties and Efficacy

The antimicrobial activity of isothiocyanates against a broad spectrum of microorganisms, including bacteria and fungi, has been well-documented. mdpi.comorganic-chemistry.org This activity makes them potential candidates for use as natural antimicrobial agents. mdpi.com Aromatic ITCs, in particular, have been noted for their efficacy. tandfonline.comnih.gov

Aromatic isothiocyanates have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. tandfonline.com A study on the essential oil of Hippocratea welwitschii identified benzyl isothiocyanate and 4-methoxybenzyl isothiocyanate as major components responsible for its broad-spectrum antibacterial activity. tandfonline.comresearchgate.net Research has shown that aromatic ITCs are often more potent than their aliphatic counterparts. nih.gov For instance, BITC was found to be highly effective against Campylobacter jejuni, with a minimal inhibitory concentration (MIC) as low as 1.25 μg/mL for the most sensitive strains. nih.gov In a comparative study, BITC also showed strong inhibitory effects against various human gut-associated bacteria. nih.gov

The table below summarizes the antibacterial efficacy of selected aromatic isothiocyanates.

Table 2: Antibacterial Activity of Aromatic Isothiocyanates

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies, generally higher than BITC | mdpi.com |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 | nih.gov |

| Benzyl isothiocyanate | General Pathogenic Bacteria | 60 - 200 | tandfonline.com |

In addition to their antibacterial effects, isothiocyanates also exhibit significant antifungal properties. mdpi.comnih.gov They have been tested against a variety of fungi, including plant pathogens and species that affect humans. mdpi.comresearchgate.net Early research demonstrated the antifungal activity of numerous natural and synthetic isothiocyanates against fungi like Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. asm.org

More recent studies have confirmed these findings. For example, isothiocyanates extracted from horseradish root, which include aromatic types, showed potent, concentration-dependent activity against pathogenic dermal fungi such as Trichophyton species and Microsporum canis, with MICs ranging from 100-200 μg/mL. researchgate.net Phenethyl isothiocyanate (PEITC) has also been studied for its antifungal activity, with a median MIC of 0.04 mM against a range of fungal strains. mdpi.com

The table below presents the antifungal efficacy of selected aromatic isothiocyanates.

Table 3: Antifungal Activity of Aromatic Isothiocyanates

| Compound | Fungus | MIC | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Various Endophytes & Soil Fungi | Median MIC: 0.04 mM | mdpi.com |

| Phenyl isothiocyanate (PhITC) | Aspergillus niger | ED100: 2.1 x 10⁻⁴ M* | asm.org |

| Benzyl isothiocyanate (BITC) | Aspergillus niger | ED100: 0.6 x 10⁻⁴ M* | asm.org |

| Horseradish-extracted ITCs | Trichophyton rubrum | 200 µg/mL | researchgate.net |

| Horseradish-extracted ITCs | Microsporum canis | 100 µg/mL | researchgate.net |

*ED100 refers to the concentration that inhibits 100% of growth.

Modulation of Gut Microbiota

Neuroprotective and Neuropsychiatric Disorder Amelioration

The neuroprotective potential of isothiocyanates is an area of active research, with many compounds in this class showing promise in preclinical studies. cymitquimica.com These effects are often attributed to their ability to counteract oxidative stress and inflammation within the nervous system.

Protection Against Neuronal Insults

While the broader class of isothiocyanates has demonstrated protective effects against various neuronal insults, specific research on 4-decyclophenyl isothiocyanate in this context is limited. The general mechanisms by which ITCs protect neurons often involve the activation of the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.

Impact on Neurodegenerative Models

Studies on various isothiocyanates have shown potential benefits in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects are often linked to the anti-inflammatory and antioxidant properties of these compounds. cymitquimica.com However, dedicated studies investigating the impact of 4-decyclophenyl isothiocyanate in specific neurodegenerative disease models are not prominently featured in the available scientific literature.

Effects on Neuroinflammation and Oxidative Stress in the Nervous System

Neuroinflammation and oxidative stress are key pathological features of many neurological disorders. Isothiocyanates are recognized for their capacity to mitigate these processes, largely through the modulation of inflammatory pathways and the enhancement of antioxidant defenses. While it can be hypothesized that 4-DPI may share these properties due to its isothiocyanate functional group, specific experimental data on its effects on neuroinflammation and oxidative stress in the nervous system are scarce.

Cardioprotective Properties

The cardiovascular benefits of certain isothiocyanates have been noted, with some studies suggesting they may protect the heart from injury and dysfunction. These protective effects are often linked to the activation of antioxidant pathways and the modulation of inflammatory responses within the cardiovascular system. At present, specific research focusing on the cardioprotective properties of 4-decyclophenyl isothiocyanate is not well-documented in the scientific literature.

Other Reported Biological Activities

Beyond the specific areas of gut health, neuroprotection, and cardioprotection, the broader biological activities of 4-decyclophenyl isothiocyanate are an emerging area of interest. Some sources indicate potential anticancer properties and effects on cellular signaling pathways for 1-decyl-4-isothiocyanatobenzene, an alternative name for 4-DPI. The lipophilic nature imparted by the decyl group may influence its interaction with biological membranes, potentially leading to unique biological effects compared to other isothiocyanates. However, detailed research findings and comprehensive studies are needed to fully elucidate these activities.

Molecular Mechanisms of Action of 4 Decylphenyl Isothiocyanate

Modulation of Detoxification Pathway Enzymes (Phase I and Phase II)

Isothiocyanates are known to modulate the activity of enzymes involved in the detoxification of xenobiotics. frontiersin.orgnih.gov This includes the inhibition of Phase I cytochrome P450 (CYP) enzymes, which are responsible for activating some procarcinogens, and the induction of Phase II detoxification enzymes. nih.govnih.gov Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyl transferases (UGTs), conjugate and facilitate the excretion of harmful substances. nih.govmdpi.com The induction of these protective enzymes is a key mechanism of chemoprevention attributed to ITCs. nih.gov

Regulation of Cell Cycle Progression and Apoptosis Induction

A significant body of research shows that various ITCs can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.govnih.gov They can modulate the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For instance, some ITCs cause an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the cell cycle can prevent cancer cell proliferation. mdpi.com Furthermore, ITCs can trigger apoptosis through various signaling pathways, including those mediated by caspases and mitochondria. nih.gov

Antioxidant Activity and Oxidative Stress Reduction

The antioxidant effects of ITCs are often indirect. They are potent activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). frontiersin.orgoregonstate.edu Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoters. oregonstate.edu This leads to an enhanced cellular defense against oxidative stress. nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Several ITCs have demonstrated anti-angiogenic properties in both in vitro and in vivo models. oregonstate.edunih.gov The proposed mechanisms include the inhibition of hypoxia-inducible factor (HIF), a key regulator of angiogenesis, and the suppression of vascular endothelial growth factor (VEGF) signaling. mdpi.comnih.gov

Epigenetic Regulation

Emerging evidence suggests that ITCs can exert their effects through epigenetic modifications, which are changes that affect gene expression without altering the DNA sequence. frontiersin.orgnih.gov One of the key mechanisms is the inhibition of histone deacetylase (HDAC) enzymes. oregonstate.edu HDAC inhibition can lead to changes in chromatin structure and the expression of tumor suppressor genes. nih.gov Some ITCs have also been found to influence DNA methylation and the expression of microRNAs. oregonstate.edunih.gov

Role of Key Cellular Signaling Pathways

ITCs influence several crucial cellular signaling pathways:

Nrf2: As mentioned, ITCs activate the Nrf2 pathway, a primary regulator of cellular antioxidant and detoxification responses. frontiersin.orgoregonstate.edu They can react with sulfhydryl residues on Keap1, the repressor protein of Nrf2, leading to Nrf2 release and translocation to the nucleus. oregonstate.edu

NF-κB: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation, which is closely linked to cancer development. frontiersin.org Many ITCs have been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation. frontiersin.orgmdpi.com

PI3K/AKT/mTOR: This pathway is critical for cell growth, proliferation, and survival and is often hyperactivated in cancer. Some ITCs, like sulforaphane (B1684495), have been reported to inhibit this pathway. nih.gov

MAPK/ERK/JNK: The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in transmitting signals from the cell surface to the nucleus to control processes like proliferation and apoptosis. nih.gov ITCs have been shown to modulate these pathways, often leading to apoptosis in cancer cells. nih.gov

STAT: Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling and cell growth. While less documented for ITCs compared to other pathways, they represent a potential target for these compounds.

Interaction with Specific Intracellular Targets

Tubulin Polymerization Inhibition: Several studies have identified tubulin as a direct molecular target for ITCs. nih.govmdpi.com ITCs can covalently bind to cysteine residues on tubulin, disrupting microtubule polymerization dynamics. nih.gov This interference with the cytoskeleton leads to mitotic arrest and apoptosis, a mechanism shared with some established chemotherapy drugs. nih.govnih.gov

Proteasomal Cysteine Deubiquitinases: More recent research has identified deubiquitinases (DUBs) as targets for ITCs like phenethyl isothiocyanate (PEITC). oncotarget.comresearchgate.net DUBs regulate the stability and function of numerous proteins. By inhibiting specific DUBs, such as those involved in DNA repair (e.g., USP1), ITCs can impair a cancer cell's ability to survive DNA damage. oncotarget.comresearchgate.net

Role of Hydrogen Sulfide (H₂S) Release in Bioactivity

The established mechanism for H₂S release from isothiocyanates involves a reaction with L-cysteine. acs.org This process begins with a nucleophilic attack by the thiol group of L-cysteine on the central carbon atom of the isothiocyanate moiety. cohlife.org This initial reaction forms a transient ITC-cysteine adduct. cohlife.org Subsequently, an intramolecular nucleophilic addition of the amino group facilitates the formation of a 4,5-dihydrothiazole intermediate, which then leads to the release of H₂S. cohlife.org

The rate and extent of H₂S release from aryl isothiocyanates are heavily influenced by the electronic and steric properties of the substituents on the aromatic ring. cohlife.org Structure-activity relationship studies involving a wide range of synthetic and natural isothiocyanates have elucidated these dependencies. cohlife.org

For the compound 4-decylphenyl isothiocyanate, the decyl group, a long-chain alkyl substituent, is positioned at the para-position of the phenyl ring. Alkyl groups are known to be electron-donating. Research indicates that the presence of electron-donating substituents on the aromatic ring generally leads to a decreased rate of H₂S release compared to unsubstituted or electron-withdrawing group-substituted aryl isothiocyanates. cohlife.org This is because electron-donating groups reduce the electrophilicity of the central carbon atom in the isothiocyanate group, making it less susceptible to the initial nucleophilic attack by L-cysteine. cohlife.org

While direct experimental data on the H₂S-releasing capacity of this compound is not extensively documented in the reviewed literature, the established principles of structure-activity relationships for aryl isothiocyanates provide a strong basis for predicting its behavior. The presence of the electron-donating decyl group suggests that this compound would likely be a slower H₂S donor compared to aryl isothiocyanates bearing electron-withdrawing groups. cohlife.org This controlled and slow release of H₂S is often considered a desirable characteristic for therapeutic H₂S donors, as it can mimic endogenous production and avoid potential toxicity associated with rapid, high-concentration release. unipi.it

The bioactivity of isothiocyanates is increasingly being linked to their ability to release H₂S. nih.govnih.gov This gaseous molecule is known to be involved in a variety of cellular processes, including vasodilation, modulation of inflammation, and cellular protection. nih.govmdpi.com Therefore, the capacity of this compound to act as an H₂S donor is a critical aspect of its molecular mechanism of action and a likely contributor to its biological effects.

Table of Research Findings on Isothiocyanate H₂S Release

| Compound Class | Substituent Effect on H₂S Release | Key Findings | Reference |

| Aryl Isothiocyanates | Electron-withdrawing groups (e.g., -NO₂, -CN) enhance H₂S release. | Increased electrophilicity of the isothiocyanate carbon facilitates the reaction with L-cysteine. | cohlife.org |

| Aryl Isothiocyanates | Electron-donating groups (e.g., alkyl, -OCH₃) decrease H₂S release. | Reduced electrophilicity of the isothiocyanate carbon slows the reaction with L-cysteine. | cohlife.org |

| Aryl Isothiocyanates | Steric hindrance (especially at the ortho position) dramatically reduces H₂S release. | Physical obstruction prevents L-cysteine from efficiently attacking the isothiocyanate carbon. | cohlife.org |

| Aliphatic Isothiocyanates | Generally less potent H₂S donors compared to aromatic isothiocyanates with electron-withdrawing groups. | Electronic and structural differences influence the reaction kinetics with L-cysteine. | researchgate.net |

Structure Activity Relationship Sar Studies of Isothiocyanates, with Implications for 4 Decylphenyl Isothiocyanate

General Principles of Isothiocyanate Structure-Activity Relationships

The inhibitory potency of isothiocyanates against certain biological targets, such as the metabolic activation of carcinogens, has been shown to correlate with physicochemical properties like lipophilicity (log P) and the rate of reaction with glutathione (B108866). aacrjournals.orgaacrjournals.org Generally, high lipophilicity and lower reactivity with glutathione are associated with greater inhibitory activity in some contexts. aacrjournals.orgaacrjournals.org This suggests a delicate balance is required: the molecule must be stable enough to reach its target, yet reactive enough to exert its effect. The versatility of the isothiocyanate structure allows for fine-tuning of these properties to develop compounds with enhanced and selective biological activities. grantome.com

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain in both aliphatic and arylalkyl isothiocyanates is a critical determinant of their biological activity. Numerous studies have demonstrated a direct correlation between alkyl chain length and potency for various biological effects, including the inhibition of enzymes and cancer cells.

In studies on the inhibition of lung neoplasia induced by the tobacco-specific nitrosamine (B1359907) NNK, a clear trend was observed where increasing the alkyl chain length of arylalkyl isothiocyanates enhanced their inhibitory effects. nih.gov For example, phenethyl isothiocyanate (PEITC), with a two-carbon chain, showed a 64% reduction in lung tumor multiplicity, while 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC), with three- and four-carbon chains respectively, decreased tumor multiplicity by a remarkable 96%. nih.gov This trend continues with even longer chains; 6-phenylhexyl isothiocyanate (PHITC) was found to be at least 100 times more effective than PEITC in inhibiting NNK-induced lung tumorigenesis in mice. grantome.com Similarly, 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate were more potent inhibitors than 6-phenylhexyl isothiocyanate at certain doses. aacrjournals.org

This principle extends to other biological activities as well. The potency of sulforaphane (B1684495) analogs in reducing HDAC activity in colon cancer cells was shown to increase with the length of the alkyl chain. researchgate.net The inhibitory potency of isothiocyanates against cytochrome P-450 mediated metabolism also generally corresponds with the length of the alkyl chain. nih.gov For 4-decyllphenyl isothiocyanate, its long ten-carbon alkyl chain suggests it would possess high lipophilicity and potent biological activity, consistent with these established SAR trends.

| Compound | Alkyl Chain Length | Tumor Multiplicity Reduction (%) |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 2 | 64% |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | 96% |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 96% |

Impact of Aromatic Substitution and Derivatives on Bioactivity

The presence of an aromatic ring and its substitution pattern significantly influences the biological activity of isothiocyanates. Aromatic isothiocyanates are often more potent antimicrobial agents than their aliphatic counterparts, which may be due to their enhanced ability to traverse bacterial membrane structures. mdpi.comfoodandnutritionjournal.org

Studies comparing arylalkyl isothiocyanates have shown that modifications to the phenyl group can modulate activity. For instance, while the phenyl moiety itself is not essential for inhibitory activity against lung tumorigenesis, its substitution can fine-tune potency. aacrjournals.org The position of the isothiocyanate group on the aromatic ring or in a side chain is also critical. For example, in the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, amine-linked isothiocyanate analogues were synthesized to increase hydrophilicity, but this often led to a decrease in potency compared to biphenyl (B1667301) isothiocyanate counterparts. acs.org

The nature of the aromatic system itself is important. Aromatic compounds with a thiocyanate (B1210189) unit, a related functional group, have been shown to possess a range of biological activities including herbicidal, anti-cancer, and antimicrobial effects. jst.go.jp The synthesis of various phenoxy and alkoxy analogues of isothiocyanates allows for a systematic exploration of how different aromatic systems impact bioactivity. acs.org For 4-decyllphenyl isothiocyanate, the decyl group is attached to a phenyl ring, a structural feature common in potent isothiocyanates.

| Isothiocyanate Type | General Antimicrobial Potency | Example |

|---|---|---|

| Aromatic | More Potent | Benzyl (B1604629) isothiocyanate |

| Aromatic | More Potent | Phenethyl isothiocyanate |

| Aliphatic | Less Potent | Allyl isothiocyanate |

Stereochemical Considerations and Their Role in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of isothiocyanates. Chiral centers within the 'R' group can lead to enantiomers or diastereomers that may interact differently with chiral biological targets like enzymes and receptors.

For example, studies have shown that secondary isothiocyanates can be more potent than their primary isomers. aacrjournals.orgaacrjournals.org In a study on lung tumorigenesis inhibitors, 2-hexyl isothiocyanate was found to be a more potent inhibitor than 1-hexyl isothiocyanate. aacrjournals.org Similarly, 1,2-diphenylethyl isothiocyanate appeared to be a stronger inhibitor than its structural isomer, 2,2-diphenylethyl isothiocyanate. aacrjournals.orgaacrjournals.org

The absolute configuration of a chiral center can also be critical. The (S)-(+)-enantiomer of 3-methyl-2-butyl isothiocyanate is noted for its specific biological activity, which is attributed to its distinct interaction with biological macromolecules. The synthesis of electrophilic opioid ligands with isothiocyanate groups also highlighted that the stereochemistry of the tethered groups influenced their binding and irreversible effects at opioid receptor subtypes. nih.gov While 4-decyllphenyl isothiocyanate itself does not have a chiral center in its decyl chain, this principle is crucial for the design of more complex and potentially more specific isothiocyanate-based agents.

Correlation of SAR with Molecular Descriptors and Physicochemical Parameters

To move beyond qualitative SAR observations, quantitative structure-activity relationship (QSAR) studies are employed. QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors can include parameters related to a molecule's topology, electronic properties, and surface characteristics. nih.govmdpi.com

For isothiocyanates, QSAR studies have identified several key physicochemical properties that underlie their antibacterial activity, including partial charge, polarity, reactivity, and molecular shape. researchgate.net For instance, the inhibitory potency of isothiocyanates against lung tumorigenesis has been successfully correlated with their partition coefficients (log P), a measure of lipophilicity, and their pseudo-first-order rate constants for reaction with glutathione. aacrjournals.org This indicates that both high lipophilicity and a controlled, lower reactivity are important for this specific activity. aacrjournals.orgaacrjournals.org

Molecular descriptors such as the Balaban topological index and the sum of van der Waals surface area have been used in QSAR models for isothiocyanate antimicrobial activity. researchgate.net Other descriptors like the topological polar surface area (TPSA) are also valuable for predicting a molecule's ability to penetrate cell membranes. talete.mi.it The development of robust QSAR models allows for the prediction of the biological activity of novel isothiocyanates, like 4-decyllphenyl isothiocyanate, and aids in the rational design of more effective and selective therapeutic agents.

Computational and Theoretical Investigations of 4 Decylphenyl Isothiocyanate

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the time-independent Schrödinger equation, providing insights into molecular geometry, orbital energies, and charge distribution. ntnu.no

DFT has become a particularly popular method for studying the electronic properties of isothiocyanate derivatives. nih.govresearchgate.net These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. researchgate.net From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Further analyses include the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies regions susceptible to nucleophilic and electrophilic attack. nih.gov Atomic Polar Tensor (APT) charge analysis can also be performed to quantify the charge on each atom. researchgate.netresearchgate.net These calculations help in understanding non-covalent interactions and the reactivity of the isothiocyanate group. researchgate.net While specific DFT calculations for 4-decylphenyl isothiocyanate are not widely published, the expected properties can be extrapolated from studies on similar molecules.

Table 1: Predicted Electronic Properties of this compound via DFT Note: This data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational values for this compound are not available in the cited literature.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (µ) | ~ 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govpolimi.it For isothiocyanates, docking studies have been employed to investigate their interactions with targets like cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. up.ac.za Lower docking scores typically indicate a more favorable binding interaction. nih.gov

Analysis of the best-ranked docking pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov For instance, studies on other isothiocyanates have shown interactions with key residues like Tyr355, Phe518, and Val523 in the COX-2 active site. nih.gov The long decyl chain of this compound would be expected to form extensive hydrophobic interactions within a corresponding binding pocket.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Val116, Leu352, Tyr385, Phe518, Val523, Ala527 | Hydrophobic, π-Alkyl |

| Phe518 | Hydrogen Bond (with isothiocyanate group) | ||

| Tyr385 | π-π Stacking (with phenyl ring) |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand-protein interactions, the dynamic nature of these systems is crucial for a complete understanding. mdpi.comnih.gov Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and time-dependent behavior of molecules. nih.govlivecomsjournal.org

Conformational Analysis: This process involves identifying the stable, low-energy three-dimensional arrangements (conformers) of a molecule. nih.govrsc.org For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible due to rotation around single bonds. Computational methods can systematically search the conformational space to find the most energetically favorable structures. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time based on classical mechanics. mdpi.com These simulations can be run on the ligand alone or on the ligand-protein complex obtained from docking. nih.gov By simulating the complex for periods ranging from nanoseconds to microseconds, researchers can assess the stability of the binding pose. nih.govup.ac.za Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the protein. up.ac.za A stable RMSD for the ligand suggests it remains securely bound in the active site. nih.gov

Table 3: Overview of Conformational and Dynamic Simulation Goals

| Simulation Type | Primary Goal | Key Outputs/Analyses |

|---|---|---|

| Conformational Analysis | Identify low-energy, stable 3D structures of the molecule. | Energy-minimized conformers, potential energy surface. |

| Molecular Dynamics (MD) | Assess the stability and dynamics of the ligand-protein complex over time. | RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. |

Prediction of Biological Activity through In Silico Methods

Beyond single-target interactions, computational methods can predict a broad spectrum of potential biological activities. bonviewpress.com These in silico predictions are based on the principle that a molecule's structure determines its function.

One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query compound against a large database of known bioactive molecules. way2drug.comnih.gov Based on structure-activity relationships, the program generates a list of probable biological activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score. way2drug.com Activities with Pa > Pi are considered possible for the compound. way2drug.com Such predictions can guide experimental screening by highlighting promising therapeutic areas. nih.gov

Another method is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. Once a reliable model is built, it can be used to predict the activity of new, untested compounds like this compound. For example, QSAR models have been developed for the anti-inflammatory activity of isothiocyanate derivatives. nih.gov

Table 4: Hypothetical Biological Activity Spectrum for this compound Note: This table is illustrative. The activities and probabilities are based on known effects of other isothiocyanates and are not the result of a specific PASS or QSAR analysis on this compound.

| Predicted Biological Activity | Pa (Probability to be Active) | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammatory | 0.75 | Inflammatory diseases |

| Antineoplastic (Anticancer) | 0.68 | Oncology |

| Chemopreventive | 0.65 | Cancer prevention |

| Antibacterial | 0.55 | Infectious diseases |

Intermolecular Interactions of 4 Decylphenyl Isothiocyanate in Biological and Chemical Systems

Binding Affinity and Mechanism Studies (e.g., protein-small molecule interactions)

Scientific research has not yet provided specific binding affinity data or detailed mechanistic studies for the interaction of 4-decylphenyl isothiocyanate with proteins. However, the general mechanism for isothiocyanates involves the covalent binding to nucleophilic residues on proteins, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine residues.

One of the primary protein targets for many isothiocyanates is tubulin. nih.govnih.gov Studies on other ITCs, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have shown that they covalently bind to cysteine residues on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.govnih.gov The potency of this interaction often correlates with the chemical structure of the ITC. nih.gov Given the presence of the reactive isothiocyanate group, it is plausible that this compound could also interact with tubulin, although the long decyl chain might influence its binding affinity and specificity. The hydrophobic nature of the decyl group could potentially favor interactions with hydrophobic pockets within proteins.

Other potential protein targets for isothiocyanates include enzymes involved in carcinogen metabolism, such as cytochrome P450s, and proteins involved in cellular signaling pathways. nih.gov The interaction of ITCs with these proteins can lead to the modulation of their activity.

Table 1: General Protein Targets of Isothiocyanates and Potential Implications

| Protein Target | General Mechanism of Interaction | Potential Biological Consequence |

| Tubulin | Covalent binding to cysteine residues | Disruption of microtubule dynamics, cell cycle arrest, apoptosis nih.govnih.gov |

| Cytochrome P450s | Inhibition of enzyme activity | Alteration of carcinogen metabolism nih.gov |

| Keap1 | Covalent modification of cysteine sensors | Activation of the Nrf2 antioxidant response pathway mdpi.com |

| Serum Albumin | Non-covalent and covalent binding | Transport and distribution in the bloodstream |

Note: This table represents general findings for the isothiocyanate class of compounds. Specific data for this compound is not available.

Characterization of Non-Covalent Interactions

There is a lack of specific studies characterizing the non-covalent interactions of this compound. However, based on its chemical structure, several types of non-covalent interactions can be predicted to play a role in its behavior in biological and chemical systems. The long, nonpolar decyl chain would facilitate strong hydrophobic interactions and van der Waals forces. These interactions would be significant in its partitioning into lipid bilayers and binding to hydrophobic pockets of proteins.

Formation of Adducts and Conjugates (e.g., with Glutathione)

The formation of glutathione (B108866) (GSH) conjugates is a major metabolic pathway for isothiocyanates in biological systems. nih.govoregonstate.edu This conjugation is often catalyzed by glutathione S-transferases (GSTs). nih.gov The electrophilic carbon atom of the isothiocyanate group is attacked by the nucleophilic thiol group of glutathione, forming a dithiocarbamate (B8719985) conjugate. oregonstate.edu

While no specific studies have reported the formation of a this compound-glutathione adduct, it is highly probable that this reaction occurs. The rate of conjugation can be influenced by the structure of the ITC. For instance, studies with other ITCs have shown that the nature of the side chain can affect the rate of both non-enzymatic and GST-catalyzed conjugation with glutathione. nih.gov The resulting glutathione conjugate of this compound would be more water-soluble and more readily excreted from the body. oregonstate.edu The intracellular concentration of ITCs as glutathione conjugates is considered a critical determinant of their biological activity, such as the induction of phase 2 detoxification enzymes. nih.gov

Influence on Membrane Interactions and Depolarization

Specific data on the influence of this compound on membrane interactions and depolarization is currently unavailable. However, the amphipathic nature of this compound, with its long hydrophobic decyl tail and a more polar phenyl isothiocyanate head, suggests that it would readily interact with lipid bilayers of cell membranes.

The hydrophobic decyl chain would be expected to insert into the nonpolar core of the membrane, while the phenyl isothiocyanate group would likely be positioned closer to the membrane-water interface. Such interactions can potentially disrupt the order and fluidity of the lipid bilayer. Depending on the concentration, this could lead to increased membrane permeability or even membrane depolarization. The interaction of peptides and other small molecules with lipid bilayers is known to be dependent on the lipid composition of the membrane. nih.govmdpi.com Therefore, the effects of this compound could also vary between different cell types with different membrane compositions.

Aggregation Phenomena and Molecular Behavior in Solution

There are no published studies on the aggregation phenomena or specific molecular behavior of this compound in solution. Due to its significant hydrophobic character conferred by the decyl chain, it is expected to have very low solubility in aqueous solutions. In such environments, it is likely to self-assemble into aggregates, such as micelles or other supramolecular structures, to minimize the unfavorable interactions between the hydrophobic tails and water.

The critical micelle concentration (CMC) would be the concentration at which these aggregates start to form. This behavior is common for surfactants and other amphipathic molecules. The formation of such aggregates would have a significant impact on its bioavailability and its interactions with biological systems. For instance, aggregation could influence its ability to cross cell membranes or interact with protein targets. The study of the aggregation behavior of similar long-chain molecules often involves techniques like light scattering and fluorescence spectroscopy.

Future Directions and Emerging Research Avenues for 4 Decylphenyl Isothiocyanate

Development of Novel Therapeutic Strategies and Chemopreventive Agents

Isothiocyanates are recognized as some of the most effective known chemopreventive agents, with a wide variety of these compounds showing efficacy in preventing cancer in various organs. nih.gov The primary mechanism of action is the modulation of phase I and phase II carcinogen-metabolizing enzymes, leading to increased detoxification and excretion of carcinogens. nih.govnih.gov

Future research on 4-Decylphenyl isothiocyanate will likely focus on its potential as a chemopreventive agent, particularly in cancers where lipophilicity could enhance its tissue distribution and efficacy. Investigations into its ability to inhibit the metabolic activation of specific carcinogens and induce protective enzymes will be crucial. Furthermore, the anti-cancer properties of isothiocyanates, including their ability to induce cell cycle arrest and apoptosis in cancer cells, present a promising area for the development of novel therapeutic strategies. mdpi.com

Table 1: Potential Therapeutic and Chemopreventive Research Areas for this compound

| Research Area | Focus | Potential Application |

| Chemoprevention | Modulation of carcinogen metabolism, induction of phase II enzymes, inhibition of phase I enzymes. nih.gov | Prevention of cancers of the lung, breast, and gastrointestinal tract. nih.gov |

| Cancer Therapy | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects. mdpi.com | Treatment of various solid tumors, potentially those with high lipid content. |

| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.com | Management of chronic inflammatory diseases. |

| Neuroprotection | Protection against oxidative stress and neuroinflammation. mdpi.com | Prevention or treatment of neurodegenerative diseases. |

Advanced Analytical Methodologies for Detection and Characterization

A significant challenge in isothiocyanate research is the accurate detection and characterization of these compounds and their metabolites in biological matrices. nih.gov Future research will necessitate the development of more sensitive and specific analytical methods to understand the pharmacokinetics and pharmacodynamics of this compound.

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be instrumental in quantifying the parent compound and its metabolites in plasma, tissues, and urine. The development of novel biomarkers of exposure and response will also be a critical area of focus to support clinical trials. nih.gov

Integrated Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful approach to unraveling the complex mechanisms of action of bioactive compounds like this compound. nih.gov By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can gain a holistic understanding of how this compound affects cellular pathways and networks. benthamscience.com

Future research will likely employ systems biology to identify the molecular targets of this compound and to elucidate the signaling pathways it modulates. nih.govfrontiersin.org This approach can help in identifying novel therapeutic targets and in developing more effective and targeted treatment strategies. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of different bioactive compounds can often lead to synergistic effects, enhancing their therapeutic efficacy and reducing potential side effects. frontiersin.org Research into the synergistic interactions of this compound with other phytochemicals or conventional chemotherapeutic agents is a promising future direction.

For instance, studies have shown that the combination of different isothiocyanates, such as allyl isothiocyanate and sulforaphane (B1684495), can result in a stronger inhibition of cancer cell growth. nih.gov Future investigations could explore the potential of this compound to enhance the efficacy of existing cancer therapies or to work in concert with other dietary compounds for improved health outcomes. nih.gov

Table 2: Potential Synergistic Combinations for this compound

| Compound Class | Potential Synergistic Effect | Rationale |

| Other Isothiocyanates | Enhanced anti-cancer activity. nih.gov | Targeting multiple pathways involved in carcinogenesis. |

| Polyphenols | Increased antioxidant and anti-inflammatory effects. | Complementary mechanisms of action. |

| Chemotherapeutic Agents | Increased efficacy, reduced drug resistance. frontiersin.org | Sensitization of cancer cells to conventional drugs. |

Research into Targeted Delivery Systems and Formulation Innovations for Enhanced Efficacy

The therapeutic potential of isothiocyanates can be limited by factors such as poor solubility, stability, and bioavailability. researchgate.net Future research will focus on developing innovative formulation and delivery systems to overcome these challenges and enhance the efficacy of this compound.

Nanoencapsulation, for example, has shown promise in improving the delivery of isothiocyanates to tumor sites. nih.govnih.gov The development of targeted delivery systems, such as antibody-drug conjugates or ligand-targeted nanoparticles, could further improve the specificity and effectiveness of this compound, while minimizing potential off-target effects. researchgate.net Innovations in formulation, such as the development of buffer-free systems for improved stability and patient comfort, will also be crucial for the clinical translation of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Decylphenyl isothiocyanate, and how can its purity be validated?

- Methodology : Synthesis typically involves reacting 4-decylphenol with thiophosgene or thiocyanate derivatives under controlled conditions. Purity validation employs chromatographic techniques (e.g., HPLC or GC-MS) coupled with nuclear magnetic resonance (NMR) for structural confirmation. For example, fractional factorial designs have been used to optimize reaction parameters like temperature, stoichiometry, and solvent polarity .

- Validation : Quantify impurities using UV-Vis spectroscopy or mass spectrometry, referencing retention times and spectral fingerprints against known standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with food, beverages, or skin, as isothiocyanates are potent electrophiles. Follow OSHA HCS guidelines for storage (e.g., inert atmosphere, moisture-free containers) .

- Exposure Control : Monitor airborne concentrations via gas detection tubes. In case of spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze reactive groups .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow : Combine FT-IR spectroscopy (to confirm -N=C=S functional groups at ~2050 cm⁻¹) with H and C NMR for alkyl chain and aromatic proton assignments. Mass spectrometry (ESI-TOF) provides molecular ion validation .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis and derivatization of this compound?

- Experimental Design : Use fractional factorial designs to screen critical parameters (e.g., catalyst loading, reaction time). Central composite designs (CCD) then refine optimal conditions. For example, a CCD optimized phenyl isothiocyanate derivatization by adjusting triethylamine volume (28 µL), reagent quantity (35 µL), and pH (6.9) .

- Response Variables : Track yield, purity, and reaction efficiency using ANOVA and response surface models .

Q. How to resolve contradictions in reported biological activities of this compound across studies?

- Data Reconciliation : Conduct systematic reviews with inclusion/exclusion criteria (e.g., assay type, cell line specificity). For instance, discrepancies in antimicrobial efficacy may arise from variations in bacterial strain susceptibility or solvent carriers. Meta-analyses using standardized protocols (e.g., CLSI guidelines) can harmonize findings .

- Mechanistic Studies : Use fluorescence-based assays (e.g., FITC-labeled probes) to quantify intracellular interactions and validate target engagement .

Q. What advanced analytical techniques are employed to study the reactivity of this compound in complex matrices?

- Techniques :

- LC/MS/MS : Enhances sensitivity by 3 orders of magnitude compared to traditional methods, enabling trace-level detection in biological samples .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with biomolecules (e.g., proteins) under physiological conditions .

- Fluorescence Imaging : Rhodamine B isothiocyanate analogs enable real-time tracking in cellular uptake studies .

Q. How does the alkyl chain length (e.g., decyl group) influence the physicochemical properties of aryl isothiocyanates?

- Structure-Activity Analysis : Compare logP values (octanol-water partitioning) to assess hydrophobicity-driven membrane permeability. Longer chains (e.g., C10 in 4-Decylphenyl) enhance lipid solubility but may reduce aqueous stability. Molecular dynamics simulations predict aggregation behavior in biological systems .

Methodological Guidance

Q. How to design dose-response studies for this compound in toxicological assays?

- Protocol : Use a log-scale concentration range (e.g., 1 nM–100 µM) in cell viability assays (MTT or Annexin V/PI staining). Include positive controls (e.g., allyl isothiocyanate for cytotoxicity benchmarks) and normalize to solvent-only baselines .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

- Analysis : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Principal component analysis (PCA) reduces dimensionality in omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.